Molecular weight and physical properties of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
Molecular weight and physical properties of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: A Molecule of Interest
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, a molecule possessing a diaryl ether linkage between two functionalized pyridine rings, stands as a compound of significant interest in medicinal chemistry and materials science. Its structural motifs are prevalent in a variety of biologically active agents. Understanding its fundamental physicochemical properties is paramount for its effective application and for the rational design of new chemical entities. This guide provides a comprehensive overview of its molecular weight and key physical properties, grounded in established scientific principles and supported by data from structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical calculations with empirical data from analogous structures to offer a robust predictive profile.
Chemical Identity and Molecular Weight
The foundational step in characterizing any chemical entity is to establish its precise identity and molecular weight.
Table 1: Chemical Identity of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic Acid
| Attribute | Value | Source |
| Systematic Name | 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid | IUPAC Nomenclature |
| Synonym | 2-(Pyridin-3-yloxy)nicotinic acid | Trivial Name |
| CAS Number | 214758-27-7 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | - |
| Calculated Molecular Weight | 216.19 g/mol | - |
| Canonical SMILES | C1=CC(=CN=C1)OC2=C(N=CC=C2)C(=O)O | - |
| InChI Key | Information not readily available | - |
The molecular weight is a critical parameter for all quantitative analytical work, influencing everything from reaction stoichiometry to the interpretation of mass spectrometry data. The calculated molecular weight of 216.19 g/mol is based on the sum of the atomic weights of its constituent atoms.
Physical Properties: An Evidence-Based Estimation
Direct experimental values for the melting point, solubility, and pKa of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid are not widely reported. However, by examining structurally similar compounds, we can establish a scientifically sound estimation of its expected properties.
Melting Point
The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice forces. For a molecule like 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, we can anticipate a relatively high melting point due to its rigid structure, potential for intermolecular hydrogen bonding via the carboxylic acid group, and dipole-dipole interactions between the pyridine rings.
Table 2: Melting Points of Structurally Related Pyridine Carboxylic Acids
| Compound | Structure | Melting Point (°C) | Reference(s) |
| Nicotinic Acid | Pyridine-3-carboxylic acid | 237 | [2] |
| Isonicotinic Acid | Pyridine-4-carboxylic acid | 310 (sublimes) | [3] |
| Picolinic Acid | Pyridine-2-carboxylic acid | 138 - 142 | [4] |
| 2-Phenoxynicotinic acid | 2-Phenoxypyridine-3-carboxylic acid | Not specified, solid form | [5][6] |
| 2-(3-carboxy-2-pyridyl)pyridine-3-carboxylic acid | A bipyridine dicarboxylic acid | ~200 (decomposes) | [7] |
Based on these comparisons, it is reasonable to predict that 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid will be a crystalline solid with a melting point likely in the range of 180-220 °C. The presence of the ether linkage may slightly lower the melting point compared to a direct bipyridine linkage by introducing more conformational flexibility.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various applications, from formulation in drug delivery to its behavior in different reaction media. The solubility of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is expected to be governed by the interplay of its polar carboxylic acid and pyridine functionalities and its relatively nonpolar aromatic core.
Predicted Solubility:
-
Water: Low solubility in neutral water is expected due to the significant aromatic surface area.[8][9] Solubility will be significantly higher in aqueous basic solutions (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It will also exhibit increased solubility in acidic solutions due to the protonation of the pyridine nitrogen atoms.
-
Polar Organic Solvents: Good solubility is anticipated in polar aprotic solvents like DMSO and DMF, where hydrogen bonding with the solvent can occur.[10]
-
Alcohols: Moderate to good solubility is expected in alcohols like methanol and ethanol.
-
Nonpolar Solvents: Poor solubility is predicted in nonpolar solvents such as hexanes and toluene.
Table 3: Solubility Data for Nicotinic Acid
| Solvent | Solubility | Reference |
| Water | 18 g/L | [2] |
| DMSO | ~1 mg/mL | |
| Dimethyl formamide | ~1 mg/mL |
Acidity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid has two types of ionizable groups: the carboxylic acid and the two pyridine nitrogens.
-
Carboxylic Acid pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.
-
Pyridine Nitrogen pKas: The pyridine nitrogen atoms are basic and will have corresponding pKa values for their conjugate acids. The pKa of the pyridinium ion is around 5.2. The electronic effect of the ether linkage and the carboxylic acid will influence the basicity of the two nitrogen atoms in the target molecule.
For comparison, nicotinic acid has pKa values of 2.0 and 4.85.[2] It is likely that one of the pyridine nitrogens in 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid will have a pKa in a similar range, while the other may be slightly different due to the electronic environment.
Experimental Methodologies for Physicochemical Characterization
To empirically determine the physical properties of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, standard laboratory protocols should be employed.
Melting Point Determination
A common and reliable method for determining the melting point is using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10 °C/min) to quickly determine an approximate melting range.
-
Precise Measurement: The experiment is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the approximate melting temperature is approached.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing in various solvents.
Protocol:
-
Sample Preparation: A known mass (e.g., 10 mg) of the compound is placed in a small vial.
-
Solvent Addition: A known volume (e.g., 1 mL) of the solvent is added.
-
Mixing: The mixture is vortexed or agitated for a set period.
-
Observation: The sample is visually inspected for dissolution. If dissolved, the solubility is greater than 10 mg/mL. If not, smaller, known amounts of the compound can be used to determine the approximate solubility.
Caption: Workflow for Solubility Assessment.
pKa Determination
Potentiometric titration is a standard method for determining pKa values.
Protocol:
-
Solution Preparation: A precise mass of the compound is dissolved in a known volume of water (or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter after each addition of titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. A downfield signal for the carboxylic acid proton (>10 ppm) should also be present.
-
¹³C NMR: The carbon NMR will display signals for the eleven unique carbon atoms in the molecule, with the carboxyl carbon appearing significantly downfield (>160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the pyridine rings (1400-1600 cm⁻¹). The C-O-C stretch of the ether linkage will appear in the 1250-1050 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.19 m/z).
Synthetic Approach
A plausible synthetic route to 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid would involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination-type coupling. A likely approach would be the coupling of 2-chloronicotinic acid (or its ester) with 3-hydroxypyridine.
Caption: Plausible Synthetic Pathway.
This reaction would likely require a copper catalyst and a base to facilitate the formation of the diaryl ether bond.[11]
Conclusion
While direct experimental data for 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid remains to be extensively published, a robust understanding of its molecular weight and physical properties can be achieved through theoretical calculations and comparative analysis with structurally related compounds. This guide provides a foundational understanding for researchers, enabling them to anticipate its behavior in experimental settings and to design further studies to fully elucidate its properties and potential applications. The provided protocols offer a starting point for the empirical determination of its key physicochemical parameters.
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